![molecular formula C21H18N2O5 B2765566 4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid CAS No. 1252560-97-6](/img/structure/B2765566.png)
4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid
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Overview
Description
The compound “4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of complex organic molecules . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
- Benzofuran derivatives, including this compound, have shown promise as antimicrobial agents . Their unique structural features make them attractive candidates for combating deadly microbes. Researchers have focused on designing efficient antimicrobial drugs based on benzofuran scaffolds.
- Some substituted benzofurans exhibit significant anticancer activities . For instance, compound 36 (Fig. 8) demonstrated cell growth inhibitory effects across various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
- Certain benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer and psoriasis .
- The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone (a related benzofuran derivative) was synthesized via a mechanochemical process .
Antimicrobial Properties
Cancer Research
Skin Disease Treatment
Mechanochemical Synthesis
Ovarian Cancer Research
Future Directions
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives have shown various biological activities
Mode of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been found to interact with various biochemical pathways due to their diverse biological activities
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities
properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-12-7-14-9-18(27-2)10-15(19(14)28-12)8-16(11-22)20(24)23-17-5-3-13(4-6-17)21(25)26/h3-6,8-10,12H,7H2,1-2H3,(H,23,24)(H,25,26)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQRXHCZXKPSOS-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)OC)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C(=CC(=C2)OC)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid |
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